4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. Its structure includes a hydrazinecarbonyl group, a chlorophenyl group, and a dichlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds. These intermediates are then subjected to further reactions, including nucleophilic substitution and condensation reactions, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,5-dichlorophenyl)propanamide
- N-(3,4-dichlorophenyl)propanamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
Compared to similar compounds, 3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H14Cl3N3O2 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(2,5-dichlorophenyl)butanediamide |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-12-3-1-11(2-4-12)10-21-23-17(25)8-7-16(24)22-15-9-13(19)5-6-14(15)20/h1-6,9-10H,7-8H2,(H,22,24)(H,23,25)/b21-10+ |
InChI Key |
ZTFSMRSIRINBBZ-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.